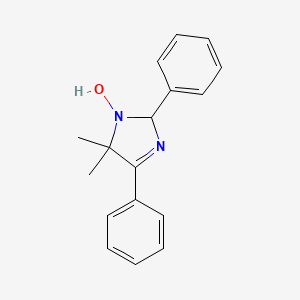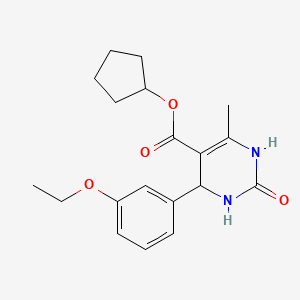
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate, also known as 2,3-MDMA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of methylenedioxymethamphetamine (MDMA), which is a well-known recreational drug. However, unlike MDMA, 2,3-MDMA has not been found to have any psychoactive properties. In
Mécanisme D'action
The exact mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate may reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to protect neurons from oxidative stress and inflammation, which may be due to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that it has been found to have low toxicity and does not have any psychoactive properties. This makes it a safer alternative to MDMA, which is a well-known recreational drug. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for therapeutic applications. However, one limitation of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate. One area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde with benzylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential therapeutic applications in several areas of research. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAQKJZDLBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)


